molecular formula C11H11N3 B8336243 3-Cyano-5-(2-aminoethyl)indole

3-Cyano-5-(2-aminoethyl)indole

Cat. No.: B8336243
M. Wt: 185.22 g/mol
InChI Key: OQSFPQZDGDMTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(2-aminoethyl)indole is a synthetically designed indole derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. This compound incorporates two key functional groups: a cyano substituent and a 2-aminoethyl side chain, which collectively enhance its reactivity and potential for interaction with biological targets. The indole nucleus is a privileged structure in pharmacology, known for its presence in a wide range of biologically active molecules and natural products . Its derivatives are frequently explored for their diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities . In organic synthesis, the cyano group on the indole ring is a versatile handle for further chemical transformation. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key functional group in multi-component reactions to construct complex heterocyclic systems, such as pyranes, pyridines, and pyrimidines . The 2-aminoethyl chain at the 3-position is a common structural motif in many physiologically important indoles, such as the neurotransmitter serotonin, and provides a ready-made site for functionalization, allowing researchers to create amide bonds or link to other pharmacophores . This makes this compound a promising precursor for developing novel enzyme inhibitors, receptor ligands, and other bioactive molecules. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-(2-aminoethyl)-1H-indole-3-carbonitrile

InChI

InChI=1S/C11H11N3/c12-4-3-8-1-2-11-10(5-8)9(6-13)7-14-11/h1-2,5,7,14H,3-4,12H2

InChI Key

OQSFPQZDGDMTHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCN)C(=CN2)C#N

Origin of Product

United States

Theoretical and Computational Studies of 3 Cyano 5 2 Aminoethyl Indole and Its Derivatives

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions (General Principles)

Molecular modeling and docking are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as 3-Cyano-5-(2-aminoethyl)indole, and a biological target, typically a protein or enzyme. The primary goal is to determine the preferred binding orientation and affinity of the ligand within the active site of the receptor.

The process begins with obtaining the three-dimensional structures of both the ligand and the receptor. The structure of this compound can be generated and optimized using computational chemistry software. The receptor's structure is often obtained from crystallographic databases like the Protein Data Bank (PDB).

Molecular docking simulations then place the ligand into the binding site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the aminoethyl side chain of this compound can act as a hydrogen bond donor, while the indole (B1671886) ring can participate in hydrophobic interactions. nih.gov The cyano group can also act as a hydrogen bond acceptor.

The indole nucleus is a common scaffold in many biologically active compounds and is known to bind to a wide range of receptors with high affinity. nih.gov Docking studies on derivatives of this compound could explore their potential as inhibitors for various enzymes or as ligands for G-protein coupled receptors (GPCRs). nih.gov For example, docking simulations could be performed against targets like serotonin (B10506) receptors or indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer. espublisher.comnih.gov

Table 1: Hypothetical Docking Scores of this compound Derivatives Against a Target Protein

DerivativeModificationDocking Score (kcal/mol)Key Interacting Residues
1 None-8.5ASP120, TRP85, PHE210
2 N-acetylation of aminoethyl group-7.9TRP85, PHE210
3 Hydroxylation of indole ring-9.1ASP120, SER124, TRP85
4 Replacement of cyano with carboxyl-9.5ASP120, LYS90, TRP85

Note: This data is illustrative and intended to represent typical results from molecular docking studies.

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. chemmethod.com These analyses provide insights into the molecule's stability, reactivity, and spectroscopic properties. By solving the Schrödinger equation (or its approximations), one can determine the distribution of electrons within the molecule.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For indole derivatives, these calculations can help in understanding their antioxidant properties or their ability to participate in charge-transfer interactions with biological targets.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the regions of a molecule that are rich or poor in electrons. For this compound, the MEP would likely show a negative potential (electron-rich) around the nitrogen of the cyano group and the indole nitrogen, and a positive potential (electron-poor) around the amine group's hydrogens. This information is valuable for predicting how the molecule will interact with its receptor. researchgate.net

Table 2: Calculated Electronic Properties of this compound

ParameterValueInterpretation
HOMO Energy-5.8 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.6 eVIndicates good kinetic stability
Dipole Moment3.5 DReflects the polarity of the molecule

Note: This data is illustrative and based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the stability of its interactions with a biological target. chemmethod.com

An MD simulation begins with the system (e.g., the ligand-receptor complex in a solvent) and calculates the forces between atoms and the resulting motions over short time steps. By simulating the system for nanoseconds or even microseconds, it is possible to observe how the ligand adapts its conformation within the binding site and how stable the key interactions are.

In Silico Approaches for Structure-Based Design in Indole Chemistry

In silico approaches are integral to modern drug discovery and are particularly useful in the design of novel indole-based therapeutic agents. espublisher.com Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity.

The process often starts with a known ligand or a fragment that binds to the target. For a hypothetical target of this compound, computational chemists could use its predicted binding mode to suggest modifications that would enhance its interaction. For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the indole ring, adding a small alkyl group to the ring might increase binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build statistical models that correlate the chemical structures of indole derivatives with their biological activities. nih.gov These models can then be used to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates. This integrated computational approach accelerates the drug discovery process and reduces the costs associated with experimental screening. espublisher.com

Mechanistic Insights into Chemical Transformations Involving 3 Cyano 5 2 Aminoethyl Indole Precursors and Analogues

Elucidation of Reaction Mechanisms in Indole (B1671886) Cyanation

The introduction of a nitrile group at the C3 position of the indole nucleus is a critical step in the synthesis of 3-Cyano-5-(2-aminoethyl)indole. This transformation can proceed through various mechanistic pathways, including radical, electrophilic, and nucleophilic routes, depending on the chosen reagents and reaction conditions.

Radical Pathways

Radical-mediated cyanation of indoles offers a metal-free alternative for the formation of the C-CN bond. Electrochemical methods, for instance, can facilitate the site-selective cyanation of indoles. In a typical electrochemical approach, anodic oxidation of the indole ring generates an indole radical cation. organic-chemistry.org This highly reactive intermediate then readily reacts with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to yield the desired cyanated product. The regioselectivity of this process can be influenced by the presence of redox catalysts. organic-chemistry.org

Electrophilic Pathways

Given the electron-rich nature of the indole ring, particularly at the C3 position, electrophilic cyanation is a common and effective strategy. This pathway involves the reaction of the indole with an electrophilic cyanating agent, a species that delivers a "CN+" equivalent. Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are employed for this purpose. researchgate.net The reaction is often catalyzed by a Lewis acid, which activates the cyanating agent and enhances its electrophilicity. The indole's nucleophilic C3 position then attacks the electrophilic cyanide, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the 3-cyanoindole (B1215734) product. Computational studies have provided insights into the activation of the indole ring under acidic conditions, suggesting that even in the absence of a strong electrophile, protonation can render the indole susceptible to nucleophilic attack, which in the context of cyanation would be the cyanide anion. nih.gov

Nucleophilic Pathways

Nucleophilic cyanation of indoles typically requires a pre-functionalized indole, such as a haloindole, at the C3 position. The halogen atom acts as a leaving group, which can be displaced by a nucleophilic cyanide source. The Rosenmund-von Braun reaction, for example, utilizes copper(I) cyanide to convert aryl halides to aryl nitriles. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. Subsequent reductive elimination then furnishes the nitrile product and regenerates the Cu(I) catalyst. organic-chemistry.org This approach is particularly useful when direct C-H cyanation is challenging or when the required haloindole precursor is readily available. The table below summarizes the key features of these cyanation mechanisms.

Mechanistic PathwayKey Intermediate/Transition StateTypical ReagentsDriving Force
Radical Indole radical cationTMSCN, Electrochemical oxidationAnodic oxidation
Electrophilic Sigma complexNCTS, Lewis acidsAromatic substitution
Nucleophilic Cu(III) intermediateCuCN, 3-HaloindoleOxidative addition/Reductive elimination

Mechanistic Aspects of Aminoethyl Indole Formation and Derivatization

The introduction of the 2-aminoethyl side chain at the C5 position of the indole ring is a crucial step in constructing the target molecule's backbone. A classic and effective method for achieving this is the Japp-Klingemann reaction followed by a Fischer indole synthesis.

The Japp-Klingemann reaction is a versatile method for synthesizing hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts. chemeurope.comwikipedia.org The mechanism commences with the deprotonation of the β-keto-ester to form an enolate. This enolate then acts as a nucleophile, attacking the aryl diazonium salt to form an azo compound. Under the reaction conditions, this intermediate undergoes hydrolysis and subsequent decarboxylation to yield the corresponding hydrazone. chemeurope.com

To synthesize a 5-(2-aminoethyl)indole derivative, one would start with a appropriately substituted aniline, for example, a 4-aminophenethylamine derivative, which is then diazotized to form the corresponding diazonium salt. This salt is then reacted with a suitable β-keto-ester in the Japp-Klingemann reaction to produce a hydrazone. This hydrazone is then subjected to the conditions of the Fischer indole synthesis, which typically involves heating in the presence of a strong acid. The acidic conditions promote a researchgate.netresearchgate.net-sigmatropic rearrangement of the hydrazone, followed by the elimination of ammonia and subsequent cyclization and aromatization to afford the final indole product with the desired 5-(2-aminoethyl) side chain. A specific example is the synthesis of Sumatriptan, where a diazonium salt is reacted with an amino ester in a Japp-Klingemann reaction to form a hydrazone, which then undergoes a Fischer-type rearrangement to yield the 5-substituted indole. clockss.org

Once the aminoethyl indole core is established, further derivatization of the primary amine is readily achievable through standard organic transformations. These include, but are not limited to, acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones.

Catalytic Cycles and Ligand Effects in Indole Functionalization

Transition metal catalysis plays a pivotal role in the functionalization of the indole nucleus, enabling reactions that are otherwise difficult to achieve. The regioselectivity and efficiency of these catalytic processes are often profoundly influenced by the nature of the ligands coordinated to the metal center.

In the context of precursors to this compound, catalytic methods can be employed for various C-H functionalization reactions on the indole ring. Copper and rhodium catalysts have been extensively studied for this purpose.

For instance, copper-catalyzed C-H arylation of indoles can be directed to specific positions by the choice of a directing group on the indole nitrogen. nih.gov Computational studies suggest that for indoles with weakly coordinating directing groups, a neutral Heck-like mechanism is operative, favoring functionalization at the C2 position due to electronic effects. nih.gov Conversely, with strongly coordinating directing groups, a cationic Heck-like pathway is preferred, where chelation between the directing group and the Cu(III) center dictates the regioselectivity, often favoring positions on the benzene (B151609) ring such as C5 or C6. nih.gov The catalytic cycle for such transformations generally involves the coordination of the catalyst to the directing group, followed by C-H activation to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination furnishes the functionalized indole and regenerates the active catalyst.

Rhodium(III) catalysis has also emerged as a powerful tool for indole functionalization. For example, rhodium(III)-catalyzed synthesis of indoles can be achieved at room temperature using a transient oxidizing directing group strategy. In cyanation reactions, rhodium catalysts can facilitate the C-H activation of the indole ring, leading to the formation of a rhodacycle intermediate. This intermediate can then react with a cyanide source to afford the cyanated product.

The ligands employed in these catalytic systems have a significant impact on the reaction outcome. They can influence the steric and electronic properties of the metal center, thereby affecting the rate and selectivity of the reaction. For example, in copper-catalyzed reactions, the use of different ligands can modulate the reactivity of the catalyst and prevent catalyst deactivation. researchgate.netresearchgate.net The table below highlights the role of ligands in controlling regioselectivity in indole functionalization.

Catalyst SystemDirecting GroupLigand RoleResulting Regioselectivity
Copper(II) acetateN-acetyl (weakly coordinating)-C2-arylation
Copper(II) acetateN-P(O)tBu2 (strongly coordinating)ChelationC6-arylation
Copper(II) acetateN-benzyl-3-pivaloyl (strongly coordinating)ChelationC5-arylation

Structure Activity Relationship Sar Investigations for Indole Derivatives with Cyano and Aminoethyl Substitutions

Impact of Cyano Group Position and Electronic Nature on Molecular Interactions and Biological Activities (General)

Research on various cyano-substituted indole (B1671886) derivatives has demonstrated that the position of the cyano group is a critical determinant of biological activity. For instance, in a series of cyano-substituted indole derivatives designed as ligands for α-synuclein aggregates, compounds with a substituent at the 3-position of the indole ring generally exhibited higher binding affinities compared to those substituted at other positions. This suggests that the electronic landscape created by the 3-cyano substitution is optimal for interaction with the target protein. Conversely, the introduction of a cyano group at the 5-position has been shown to increase the electronegativity of the indole, which can be advantageous in certain contexts by enhancing interactions with electron-deficient pockets in a receptor.

The electron-withdrawing nature of the cyano group can also influence the acidity of the indole N-H proton, making it more available for hydrogen bonding. Furthermore, the nitrogen atom of the cyano group itself can act as a hydrogen bond acceptor. These interactions can be crucial for anchoring the ligand within a binding site. The precise impact of the cyano group's electronic nature is highly dependent on the specific biological target and the surrounding amino acid residues.

Compound SeriesCyano Group PositionObserved Impact on Biological ActivityReference
Indole Derivatives for α-Synuclein3-positionHigher binding affinity compared to 4-, 5-, 6-, and 7-positions. nih.gov
Indole-based Anticancer AgentsProp-2-en-1-on linkerEnhanced potency of indole-acrylamide derivatives as tubulin-targeting agents. researchgate.net
Poly(5-cyanoindole)5-positionIncreased electronegativity, affecting electrochemical properties. nih.gov

Role of the Aminoethyl Moiety and its Modifications in Structural Recognition

The 2-aminoethyl side chain, a hallmark of tryptamine (B22526) and its derivatives, is a critical pharmacophore for interaction with numerous receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The primary amine of this moiety is typically protonated at physiological pH, allowing it to form a crucial ionic bond with a conserved aspartate residue in the transmembrane domain of many G-protein coupled receptors (GPCRs). This electrostatic interaction is a primary anchoring point for the ligand in the receptor's binding pocket.

Modifications to the aminoethyl moiety can have a significant impact on receptor affinity and selectivity. N-alkylation, for instance, can alter the basicity and steric bulk of the amine, influencing its interaction with the receptor. While mono-methylation is often tolerated, di-methylation can lead to varied effects depending on the receptor subtype. For example, in the context of serotonin receptors, N,N-dimethyltryptamines often retain psychedelic activity, suggesting that the binding pocket can accommodate this increased bulk.

The length of the alkyl chain connecting the amine to the indole ring is also a determining factor in biological activity. The ethyl (two-carbon) linker appears to be optimal for many tryptamine-like compounds, providing the necessary spacing and flexibility for the amine to engage with its target residue. Shortening or lengthening this chain often leads to a decrease in affinity. Bioisosteric replacement of the amine with other functional groups, such as amides or guanidines, has been explored to modulate the compound's properties, including its ability to cross the blood-brain barrier and its metabolic stability. These modifications, however, must preserve the key electrostatic interaction or provide a suitable alternative for effective molecular recognition.

ModificationImpact on Receptor Interaction/ActivityExample Compound Class
N-Alkylation (e.g., N,N-dimethyl)Can be tolerated, often retaining activity at certain serotonin receptors.N,N-dimethyltryptamines
Chain Length VariationThe ethyl linker is often optimal for receptor binding.Tryptamine analogs
Amine Bioisosteres (e.g., amide, guanidine)Can improve pharmacokinetic properties and modulate binding affinity.N-piperidinyl indoles

Stereochemical Influences on Molecular Recognition Processes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular recognition. For indole derivatives with chiral centers, the specific stereoisomer can exhibit dramatically different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer over the other.

The introduction of a chiral center, for instance, in the aminoethyl side chain or at a substituent on the indole ring, can lead to enantiomers with distinct pharmacological profiles. One enantiomer may fit perfectly into a receptor's binding site, leading to a potent biological response, while the other enantiomer may bind weakly or not at all. In some cases, the "inactive" enantiomer can even antagonize the effect of the active one.

Compound ClassStereochemical FeatureImpact on Biological Activity
Suadamins (Dimeric Indole Alkaloids)Stereochemistry at the C-3 positionMain cause of the difference in antimycobacterial potency.
Tetrahydro-γ-carbolinesPure enantiomersA strong difference (>100-fold) in biological activity was observed.
3,5-Disubstituted HydantoinsEnantiomersDifferent antiproliferative activity against human cancer cell lines.

Conformational Analysis and its Correlation with Molecular Activity

The biological activity of a molecule is not only dependent on its static structure but also on its dynamic conformational properties. Indole derivatives, particularly those with flexible side chains like the aminoethyl moiety, can adopt multiple conformations in solution. However, it is often a single, specific "bioactive" conformation that is responsible for binding to a biological target.

Conformational analysis aims to identify the preferred low-energy conformations of a molecule and to understand how these relate to its biological activity. Computational methods, such as molecular mechanics and quantum mechanical calculations, are powerful tools for exploring the conformational landscape of a molecule. These studies can predict the relative energies of different conformers and identify the most stable arrangements.

For tryptamine derivatives, the conformation of the aminoethyl side chain is critical for proper orientation within the receptor binding site. The torsional angles around the Cα-Cβ and Cβ-C(indole) bonds determine the spatial relationship between the indole ring and the terminal amine. Studies on conformationally restricted analogs, where rotatable bonds are locked into specific arrangements, have been instrumental in deducing the bioactive conformation for various receptors. For instance, the potent affinity of certain rigid analogs for 5-HT2 receptors, coupled with their poor affinity for 5-HT1 receptors, suggests that the aminoethyl side chain of serotonin adopts significantly different conformations when binding to these different receptor subtypes. By understanding the preferred conformation for a specific biological target, medicinal chemists can design more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to increased potency and selectivity.

Compound ClassConformational Aspect StudiedCorrelation with Molecular Activity
Serotonin AnalogsConformation of the aminoethyl side chainDifferent conformations adopted in 5-HT1 versus 5-HT2 receptors, affecting binding affinity.
Indole-based Alphavirus InhibitorsRestriction of rotatable bondsSharply defined SAR of rigid analogs enabled the definition of a three-dimensional pharmacophore.
Serotonin 5-HT2A Receptor LigandsLigand-dependent receptor conformationsDifferent ligands induce distinct receptor dynamics, correlating with their pharmacological properties.

Advanced Research Applications of 3 Cyano 5 2 Aminoethyl Indole and Its Analogues in Chemical Biology and Material Science

Utilization as Precursors for Complex Heterocyclic Synthesis

The 3-cyanoindole (B1215734) moiety is a highly valuable and versatile precursor in organic synthesis, enabling the construction of a diverse range of more complex, fused heterocyclic systems. researchgate.netnih.gov The electron-withdrawing nature of the cyano group activates the indole (B1671886) ring for various chemical transformations. Analogues such as 3-cyanoacetyl indoles are particularly effective starting materials for multi-component reactions, allowing for the efficient, one-pot synthesis of complex molecules containing the indole motif. nih.govrsc.org

These reactions leverage the reactivity of the cyano and acetyl groups to build new rings onto the indole framework. For instance, 3-cyanoacetyl indoles react with various aldehydes, ketones, and other reagents to form a wide array of fused heterocycles. nih.gov This strategy has been successfully employed to synthesize libraries of compounds with potential biological activities.

Key Heterocyclic Systems Synthesized from 3-Cyanoindole Analogues:

Heterocyclic System Reaction Type Key Reagents Reference
Pyran Derivatives One-pot three-component reaction Aromatic aldehydes, malononitrile nih.gov
Pyridine Derivatives One-pot four-component reaction Aromatic aldehydes, ketones, ammonium (B1175870) acetate nih.gov
Fused Pyrimidines Multi-component reactions Various building blocks rsc.org

The ability to readily synthesize such a wide variety of complex structures underscores the importance of 3-cyanoindoles as foundational building blocks in medicinal and synthetic chemistry. nih.govrsc.org The aminoethyl side chain on the target molecule, 3-Cyano-5-(2-aminoethyl)indole, provides an additional functional handle for further diversification, allowing it to be incorporated into larger molecular architectures or tethered to other molecules of interest.

Development of Biochemical Tags and Molecular Probes

The unique photophysical properties of indole derivatives, particularly those bearing cyano groups, make them excellent candidates for the development of fluorescent tags and molecular probes. nih.govchemimpex.com The cyano group can modulate the fluorescence emission and sensitivity of the indole core to its local environment. For example, 7-cyanoindole has been demonstrated to be a sensitive fluorescent probe for hydration, with its fluorescence intensity and lifetime changing significantly in response to the amount of water in its surroundings. nih.gov This sensitivity to the microenvironment is a critical feature for a useful biological probe.

Analogues of this compound, such as 4-cyanotryptophan (B8074655), have been utilized as fluorescent amino acids that can be incorporated into proteins. nih.gov These intrinsic probes allow for the study of protein structure, dynamics, and interactions without the need for bulky external labels that could perturb the system. The aminoethyl group of this compound offers a convenient point of attachment for conjugation to biomolecules, such as peptides, proteins, or nucleic acids, enabling their use as targeted fluorescent labels. mdpi.com

Properties of Cyanoindoles as Fluorescent Probes:

Feature Description Advantage in Biological Applications
Environmental Sensitivity Fluorescence properties (intensity, wavelength, lifetime) are dependent on local hydration and polarity. nih.gov Allows for the reporting on changes in the local environment of a biomolecule, such as during protein folding or binding events.
Favorable Photophysics Can exhibit high quantum yields and significant shifts in emission spectra. nih.govmagtech.com.cn Provides strong signals and clear readouts for imaging and spectroscopic techniques.
Biocompatible Size Analogues like 4-cyanotryptophan are only slightly larger than natural tryptophan. nih.gov Minimizes perturbation of the native structure and function of the biological system being studied.

| Attachment Chemistry | The aminoethyl side chain allows for straightforward conjugation to other molecules. | Enables the creation of targeted probes for specific biological questions. |

Contributions to the Design of Novel Research Tools and Methodologies

The unique chemical reactivity and functional group combination of this compound and its analogues contribute to the development of new tools and methods in chemical biology. The dual presence of a reactive cyano group and a nucleophilic amino group allows for orthogonal chemical modifications, making it a versatile scaffold.

In the field of DNA-encoded libraries (DELs), for example, indole derivatives are used as core scaffolds for building vast collections of compounds for drug discovery. acs.orgacs.org The development of new chemical reactions that are compatible with the DNA tag is crucial. The aminoethyl side chain of this compound is well-suited for attachment to the DNA-encoding strand, while the cyanoindole core can be elaborated through various synthetic transformations to generate library diversity.

Furthermore, the principles of mixed methods action research (MMAR), which involve iterative cycles of planning, acting, and evaluating, can be conceptually applied to the development of new research tools. sci-hub.se A scaffold like this compound represents a "plan" that can be "acted" upon through synthesis to create new probes or materials. The "evaluation" of these new tools in biological or material science applications then informs the next cycle of design and development. This iterative process, enhanced by the versatility of the starting scaffold, accelerates the creation of effective research tools.

Exploration in Optoelectronic and Advanced Material Science

Indole-based compounds are increasingly being explored for their potential in optoelectronic materials due to their electron-rich nature and planar structure, which facilitate charge transport and favorable photophysical properties. magtech.com.cnresearchgate.netresearchgate.net The incorporation of a cyano group, an electron-withdrawing unit, into the indole ring creates a donor-acceptor (D-A) type structure. ias.ac.in This intramolecular charge transfer character is highly desirable for applications in organic electronics.

Molecules with D-A architecture are fundamental to the design of:

Organic Dyes: Used in dye-sensitized solar cells (DSSCs), where they act as the primary light-harvesting component. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The tunable emission properties of D-A compounds are crucial for creating efficient and color-specific emitters.

N-type Materials: The electron-accepting nature of the cyano-substituted portion of the molecule can facilitate electron transport, a key requirement for many organic electronic devices. ias.ac.in

The synthesis of π-expanded indoloindolizines, which merge indole and indolizine (B1195054) moieties, has led to a new class of stable polycyclic aromatic compounds with tunable optoelectronic properties. chemrxiv.org These materials exhibit vibrant colors and fluorescence across the visible spectrum, making them promising candidates for optoelectronic devices. chemrxiv.org The 3-cyanoindole core is a key component in similar D-A systems, where it can be paired with various donor moieties to fine-tune the resulting material's properties, such as its HOMO/LUMO energy levels and light absorption/emission wavelengths. ias.ac.in The aminoethyl group provides a site for polymerization or grafting onto surfaces, further expanding the utility of these molecules in the fabrication of advanced materials. chemimpex.com

Future Research Directions and Emerging Paradigms in 3 Cyano 5 2 Aminoethyl Indole Research

Innovations in Efficient and Selective Synthetic Methodologies

The synthesis of 3-cyanoindoles, including 3-Cyano-5-(2-aminoethyl)indole, is evolving from traditional multi-step procedures to more innovative and efficient strategies. A documented method for preparing this compound involves the reduction of 3-cyano-5-(2-azidoethyl)indole using triphenylphosphine in tetrahydrofuran (THF) google.com. While effective, current research trends are pushing towards methodologies that offer greater efficiency, selectivity, and sustainability.

Emerging synthetic paradigms focus on the direct C-H functionalization of the indole (B1671886) core, which circumvents the need for pre-functionalized starting materials. Key innovative approaches include:

Palladium(II)-Catalyzed C-H Activation : This method allows for the direct C3-cyanation of free (N-H)-indoles, providing a streamlined route to the 3-cyanoindole (B1215734) core with good to excellent yields researchgate.net.

Gallium(III) Chloride Catalysis : An efficient direct cyanation of indoles has been achieved using GaCl3 as a catalyst with N-cyanosuccinimide as the cyanating agent. This protocol demonstrates high reactivity for unprotected indoles and offers excellent regioselectivity for the C3 position researchgate.net.

Copper-Mediated Cyanation : Copper(I) iodide has been used to mediate the direct and regioselective C3-cyanation of a wide range of indoles, utilizing benzyl (B1604629) cyanide as the cyanide source in open-air vessels researchgate.net.

Modified Madelung Synthesis : A one-pot, two-step procedure provides a transition-metal-free pathway to synthesize 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides. nih.govacs.org This operationally simple method involves nucleophilic substitution with potassium cyanide followed by base-mediated cyclization nih.govacs.org.

These modern catalytic systems represent a significant leap forward, offering milder reaction conditions, broader substrate scope, and improved atom economy compared to classical methods.

MethodologyKey Reagents/CatalystsKey FeaturesReference
Azide ReductionTriphenylphosphine, THF, WaterSpecific for converting an azidoethyl side-chain to an aminoethyl group. google.com
Palladium-Catalyzed C-H ActivationPdCl2(NH2CH2COOH)2Direct C3-cyanation of unprotected (N-H) indoles. researchgate.net
Gallium-Catalyzed C-H CyanationGaCl3, N-cyanosuccinimideHigh reactivity and excellent regioselectivity. researchgate.net
Modified Madelung SynthesisKCN, DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), DMSOOne-pot, transition-metal-free synthesis of substituted 3-cyanoindoles. nih.govacs.org

Integration of Advanced Computational Techniques for Predictive Modeling

While specific computational studies on this compound are not yet widely published, the integration of advanced computational techniques is an emerging paradigm in indole chemistry. These methods offer powerful predictive capabilities that can accelerate research by modeling molecular properties, predicting reactivity, and guiding the design of novel derivatives. For structurally related compounds like tryptamine (B22526) (3-(2-aminoethyl)indole), cheminformatics tools have been used to analyze structural and biological properties researchgate.net.

The application of these techniques to this compound represents a significant future research direction. Predictive modeling can be employed in several key areas:

Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can be used to calculate electronic structure, predict sites of reactivity (nucleophilic and electrophilic centers), and elucidate reaction mechanisms for derivatization.

Molecular Docking : These simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets, such as enzymes or receptors. This is crucial for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate structural features of a series of derivatives with their biological activity. These models can then predict the activity of novel, unsynthesized compounds, prioritizing synthetic efforts.

ADME/Tox Prediction : Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process researchgate.net.

Computational TechniquePotential Application for this compound Research
Density Functional Theory (DFT)Predicting reactive sites, understanding electronic properties, and modeling reaction pathways.
Molecular DockingIdentifying potential biological targets and predicting binding modes of derivatives.
QSARGuiding the design of derivatives with enhanced biological activity.
ADME/Tox ModelingScreening for drug-likeness and predicting pharmacokinetic and toxicity profiles.

Exploration of Novel Chemical Reactivities and Derivatizations

The this compound scaffold possesses multiple reactive sites—the indole ring, the cyano group, and the primary amine—making it a versatile precursor for a wide array of derivatives. The indole core is susceptible to electrophilic substitution, while the cyano and amino groups offer gateways to diverse functional group transformations and the construction of complex heterocyclic systems.

Future research will likely focus on leveraging this reactivity to synthesize novel compounds. Drawing inspiration from the reactivity of related 3-cyanoacetyl indoles, several derivatization strategies can be envisioned nih.gov:

Synthesis of Fused Heterocycles : The cyano group is a key functional group for constructing fused ring systems. Multi-component reactions involving 3-cyanoindole precursors can yield highly functionalized pyran, pyridine, and furan derivatives attached to the indole core nih.gov. For example, one-pot reactions with aldehydes, malononitrile, and other reagents can lead to complex indolyl-pyran and indolyl-pyridine structures nih.gov.

Derivatization of the Aminoethyl Side Chain : The primary amine of the 5-(2-aminoethyl) group is a nucleophilic handle for various modifications. Acylation can produce a range of amides, while reaction with aldehydes or ketones can form Schiff bases, which can be further reduced to secondary amines researchgate.net.

Modification of the Cyano Group : The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine, providing an additional site for derivatization. It can also participate in cycloaddition reactions to form tetrazoles and other heterocycles nih.gov.

Reactive SiteReaction TypePotential Products/DerivativesReference
Cyano Group (at C3)Multi-component ReactionsIndolyl-pyrans, Indolyl-pyridines nih.gov
Cyano Group (at C3)CycloadditionIndolyl-tetrazoles, Indolyl-triazolopyrimidines nih.gov
Aminoethyl Group (at C5)Acylation / Reaction with AldehydesAmides, Schiff Bases, Secondary Amines researchgate.net
Indole RingElectrophilic SubstitutionHalogenated, nitrated, or sulfonylated indole derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyano-5-(2-aminoethyl)indole, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Construct the indole core via Fischer indole synthesis or palladium-catalyzed cyclization.
  • Step 2 : Introduce the cyano group at position 3 using a nitrile source (e.g., CuCN/KCN under reflux) .
  • Step 3 : Attach the 2-aminoethyl group via nucleophilic substitution or reductive amination. For example, react with ethylenediamine in the presence of NaBH₃CN .
  • Critical Parameters : Temperature control (<80°C for nitrile stability), anhydrous conditions for amination, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H/¹³C NMR. The indole NH proton typically appears at δ 10–12 ppm, while the cyano group quenches adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₃ at m/z 184.0876) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Profile :

  • Thermal Stability : Decomposes above 150°C (TGA data from related indole derivatives) .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the cyano group .
  • Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the aminoethyl moiety .

Advanced Research Questions

Q. How do substituent modifications (e.g., cyano vs. halogen) at position 3 affect biological activity in structure-activity relationship (SAR) studies?

  • Experimental Design :

  • Synthesize analogs (e.g., 5-Chloro-3-(2-aminoethyl)indole ) and compare binding affinity to targets (e.g., serotonin receptors) via radioligand assays.
  • Key Finding : The cyano group’s electron-withdrawing nature enhances π-π stacking in receptor pockets compared to halogens .

Q. What advanced analytical techniques resolve co-eluting impurities in this compound synthesis?

  • Resolution Strategy :

  • LC-MS/MS : Differentiate isomers using fragmentation patterns (e.g., loss of NH₂CH₂CH₂ vs. CN groups).
  • 2D NMR (COSY/NOESY) : Assign stereochemistry of byproducts .
  • X-ray Crystallography : Confirm regioisomeric purity (if crystalline) .

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

  • Modeling Approach :

  • DFT Calculations (B3LYP/6-311++G(d,p)) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
  • Docking Simulations : Map interactions with enzymes (e.g., monoamine oxidases) to guide functionalization .

Q. What mechanistic insights explain the compound’s selectivity in cross-coupling reactions?

  • Mechanistic Study :

  • Kinetic Isotope Effect (KIE) : Probe rate-determining steps in Pd-catalyzed cyanation (e.g., oxidative addition vs. transmetallation) .
  • In Situ IR Spectroscopy : Monitor intermediates (e.g., Pd-CN complexes) during reactions .

Q. How can contradictory data on reaction yields (e.g., 40% vs. 65%) be reconciled in scaled-up syntheses?

  • Troubleshooting Framework :

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), catalyst loading (Pd(OAc)₂: 1–5 mol%), and temperature (60–100°C) to identify critical factors .
  • Scale-Down Replication : Mimic large-scale conditions (e.g., slow stirring rates) in small batches to isolate bottlenecks .

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